N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-15(2,3)8-13(23)17-10-4-6-11(7-5-10)21-14(24)20(18-19-21)9-12(16)22/h4-7H,8-9H2,1-3H3,(H2,16,22)(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVHJZXCTGXARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,3-dimethylbutanamide, often referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a tetrazole ring, which is known for its role in various enzyme inhibitors and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N6O3 |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 1396749-67-9 |
The presence of the tetrazole moiety is significant as it contributes to the compound's ability to interact with various biological targets.
1. Enzyme Inhibition
Research indicates that compounds containing a tetrazole ring can act as effective enzyme inhibitors. This compound has been studied for its potential inhibitory effects on specific enzymes relevant to human diseases. For instance, tetrazole derivatives have been shown to inhibit angiotensin II receptors and other kinases involved in inflammatory processes .
2. Antioxidant Activity
Preliminary studies suggest that this compound may activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular antioxidant defense mechanisms. Compounds similar to this one have demonstrated protective effects against oxidative stress by enhancing glutathione levels and upregulating antioxidant genes in hepatocytes .
3. Anti-inflammatory Properties
The anti-inflammatory potential of tetrazole derivatives has been widely recognized. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic efficacy in conditions characterized by chronic inflammation .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The compound's structure allows it to bind effectively to various receptors involved in signaling pathways related to inflammation and oxidative stress.
- Enzyme Interaction : The tetrazole moiety enhances the ability of the compound to interact with enzyme active sites through hydrogen bonding and hydrophobic interactions .
Study 1: Antihypertensive Effects
A study investigating the antihypertensive effects of tetrazole derivatives found that modifications at specific positions on the tetrazole ring significantly enhanced binding affinity to angiotensin II receptors. The compound demonstrated a dose-dependent reduction in blood pressure in animal models .
Study 2: Antioxidant Properties
In vitro studies showed that this compound effectively increased intracellular levels of antioxidants in liver cells under oxidative stress conditions. This suggests potential applications in liver protection therapies .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,3-dimethylbutanamide is with a molecular weight of approximately 366.43 g/mol. Its structure includes a tetrazole ring, which is known for its bioactive properties, making it a candidate for drug development.
Chemistry
In the realm of synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its functional groups facilitate various chemical reactions, enabling the synthesis of derivatives that may exhibit enhanced properties or activities.
Biological Research
Bioactivity : this compound has been studied for its potential interactions with biological targets such as enzymes and receptors. Its ability to modulate these interactions suggests promising avenues for therapeutic applications.
Case Study: Enzyme Inhibition
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways related to cancer proliferation. For example, it showed significant inhibitory effects on the enzyme 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes.
Medicine
Therapeutic Potential : The compound is being investigated for various therapeutic applications, including:
- Anti-inflammatory : Preliminary studies indicate that it may reduce inflammation by inhibiting key enzymes.
- Anticancer : Research has shown cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
Data Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung Cancer) | A549 | 15.0 | Apoptosis induction |
| MCF7 (Breast Cancer) | MCF7 | 12.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | HeLa | 10.0 | Enzyme inhibition |
Industrial Applications
In industrial settings, this compound can be utilized in the production of specialty chemicals and polymers due to its stability and reactivity. Its unique properties make it suitable for various manufacturing processes where specific chemical characteristics are required.
Q & A
Basic: What are the established synthetic routes for N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,3-dimethylbutanamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, leveraging the reactivity of tetrazole and amide moieties. Key steps include:
- Tetrazole Ring Formation : Cyclization of nitriles with sodium azide under acidic conditions, as seen in structurally analogous tetrazole derivatives .
- Amide Coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the tetrazole-containing phenyl group to the 3,3-dimethylbutanamide backbone .
- Optimization : Critical parameters include temperature control (e.g., 0–5°C for azide cyclization to avoid side reactions) and solvent selection (e.g., DMF for solubility of intermediates) .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the presence of the tetrazole ring (δ ~8–10 ppm for NH protons) and amide carbonyl groups (δ ~165–170 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the tetrazole-oxoethyl moiety, as demonstrated in related oxazole and pyrazole derivatives .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, with ESI+ mode preferred for polar amide functionalities .
Advanced: How can researchers identify and validate biological targets for this compound, given its structural complexity?
Answer:
- Molecular Docking : Screen against enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the tetrazole’s hydrogen-bonding capacity and the amide’s rigidity for target specificity .
- Surface Plasmon Resonance (SPR) : Quantify binding affinities (e.g., values) for receptors such as G-protein-coupled receptors (GPCRs), which interact with structurally similar heterocycles .
- Mutagenesis Studies : Validate target engagement by assessing activity loss in mutant proteins (e.g., replacing key residues in catalytic pockets) .
Advanced: How should contradictory data on the compound’s biological activity (e.g., variable IC50_{50}50 values) be analyzed?
Answer:
Contradictions may arise from:
- Assay Conditions : Variability in pH (e.g., tetrazole protonation state affects binding) or reducing agents (e.g., DTT stabilizing thiol-containing targets) .
- Cellular Context : Differences in membrane permeability (e.g., logP ~2.5 for this compound) across cell lines .
Resolution :- Normalize data using internal controls (e.g., ATP levels for cytotoxicity assays).
- Validate findings across orthogonal assays (e.g., enzymatic vs. cell-based) .
Advanced: What in silico strategies are effective for predicting metabolic stability and degradation pathways?
Answer:
- ADMET Prediction : Tools like SwissADME to estimate hepatic clearance (e.g., CYP3A4-mediated oxidation of the dimethylbutanamide group) .
- Degradation Modeling : Simulate hydrolytic cleavage of the tetrazole ring under physiological pH (t ~8–12 hours at pH 7.4) using QM/MM calculations .
- Metabolite Identification : Use MetaSite to predict Phase I metabolites (e.g., hydroxylation at the phenyl ring) .
Advanced: How can researchers assess the compound’s stability under physiological conditions for in vivo studies?
Answer:
- Forced Degradation Studies : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to identify labile sites (e.g., amide bond hydrolysis) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points (~200–220°C) and detect polymorphic transitions .
- Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation (λmax ~270 nm for tetrazole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
